molecular formula C14H17N7O3 B2676765 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034547-11-8

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2676765
CAS No.: 2034547-11-8
M. Wt: 331.336
InChI Key: DAWASJQDNLCKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research. This compound features a complex molecular architecture, combining an ethoxy-substituted [1,2,4]triazolo[4,3-a]pyrazine core linked to a methoxy-substituted 1-methyl-1H-pyrazole carboxamide group. This specific structure suggests potential for high-affinity binding to enzyme active sites, particularly within the kinase family. Its primary research application is as a candidate for investigating signal transduction pathways in cellular models. Researchers are exploring its utility as a potent and selective inhibitor for specific tyrosine kinases, such as c-Met/HGFR, which are implicated in cell proliferation, survival, and migration . The mechanism of action is believed to involve competitive binding to the ATP-binding pocket of the target kinase, thereby preventing phosphorylation and subsequent downstream signaling. This makes it a valuable tool compound for studying cancer biology, metastatic processes, and for developing novel targeted therapies. The compound is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals . All products are for research purposes and are not intended for human or veterinary use.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O3/c1-4-24-14-11-18-17-10(21(11)6-5-15-14)7-16-12(22)9-8-20(2)19-13(9)23-3/h5-6,8H,4,7H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWASJQDNLCKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Functionalization of the Methylene Bridge

The methylene linker (-CH₂-) at position 3 is introduced via alkylation or reductive amination:

  • Mannich Reaction : Condensation of the triazolo-pyrazine amine with formaldehyde and a secondary amine under acidic conditions .

  • Reductive Amination : Reaction with glyoxylic acid followed by reduction using NaBH₃CN .

Example Reaction :

8-Ethoxy-triazolo-pyrazine+HCHOHCl, EtOH3-(Aminomethyl) Derivative\text{8-Ethoxy-triazolo-pyrazine} + \text{HCHO} \xrightarrow{\text{HCl, EtOH}} \text{3-(Aminomethyl) Derivative}

Key Data :

MethodReagentsYieldSource
MannichHCHO, HCl, EtOH, 50°C70%
Reductive AminationGlyoxylic acid, NaBH₃CN, MeOH55%

Final Amide Coupling

The triazolo-pyrazine methylene amine is coupled to the pyrazole carboxamide using:

  • HATU-Mediated Coupling : Activation of the carboxylic acid with HATU and DIPEA in DMF .

  • Solvent Optimization : Use of THF or acetonitrile for improved solubility .

Example Reaction :

3-(Aminomethyl)-8-ethoxy-triazolo-pyrazine+Pyrazole-4-carboxamideHATU, DIPEA, DMFTarget Compound\text{3-(Aminomethyl)-8-ethoxy-triazolo-pyrazine} + \text{Pyrazole-4-carboxamide} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}

Key Data :

Coupling AgentSolventYieldSource
HATUDMF75%
EDCl/HOBtTHF65%

Reactivity and Stability Studies

  • Hydrolysis of Ethoxy Group : The 8-ethoxy group undergoes hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield hydroxyl derivatives .

  • Oxidative Stability : The triazolo-pyrazine core resists oxidation under ambient conditions but degrades in the presence of strong oxidizers (e.g., H₂O₂) .

  • Carboxamide Hydrolysis : Stable in pH 1–10 but hydrolyzes in concentrated HCl or NaOH at elevated temperatures .

Key Stability Data :

ConditionObservationSource
1M HCl, 80°C, 6 h40% hydrolysis of ethoxy
1M NaOH, 80°C, 6 h55% hydrolysis of carboxamide

Catalytic and Kinetic Insights

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at the pyrazine C-6 position are feasible with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .

  • Kinetic Resolution : Chiral separation via HPLC (Chiralpak AD-H) achieves >99% enantiomeric excess for derivatives .

Example Reaction :

8-Ethoxy-triazolo-pyrazine+Ar-B(OH)₂Pd(PPh₃)₄, K₂CO₃6-Aryl Substituted Derivative\text{8-Ethoxy-triazolo-pyrazine} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{6-Aryl Substituted Derivative}

Key Data :

CatalystSubstrateYieldeeSource
Pd(PPh₃)₄4-Fluorophenylboronic acid60%N/A
Chiral HPLCRacemic mixtureN/A>99%

Scientific Research Applications

Structural Characteristics

The compound features a triazolo-pyrazine moiety linked to a pyrazole structure through a methyl group. The presence of various functional groups enhances its interaction with biological targets, which is crucial for its pharmacological effects.

Biological Activities

Research indicates that compounds similar to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit a range of biological activities:

1. Anticancer Activity

  • Compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives can induce apoptosis in A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values as low as 1.06 µM, indicating potent anticancer properties .

2. Antimicrobial Properties

  • The structural motifs of this compound suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal effects. Some synthesized compounds have shown significant activity against both Gram-positive and Gram-negative bacteria .

3. Inhibition of Key Signaling Pathways

  • Preliminary studies suggest that this compound may inhibit key proteins involved in cell proliferation and survival pathways, such as c-Met kinase and vascular endothelial growth factor receptor 2 (VEGFR-2). These targets are critical in cancer therapy.

Case Studies

Several case studies highlight the effectiveness of triazolo-pyrazine derivatives in preclinical settings:

Study Focus Findings
Cytotoxicity against Cancer Cell LinesEvaluated various triazolo derivatives against A549 and MCF-7 cells using the MTT assayMost compounds showed moderate to high cytotoxicity with significant apoptosis induction observed in treated cells
Antimicrobial ScreeningScreened several pyrazole derivatives for antibacterial activity against common pathogensSome compounds exhibited superior activity compared to standard antibiotics

Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and biological evaluation of similar compounds:

Compound Name Biological Activity IC50 Values Reference
Compound 12eAnticancer1.06 µM
Pyrazole Derivative AAntimicrobial31 µg/mL
Triazolo Derivative BAntifungal250 µg/mL

Mechanism of Action

The mechanism of action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves the inhibition of key enzymes and receptors in biological systems. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Core Structure Position 8 Substituent Position 3 Substituent Notable Properties/Activities
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine Ethoxy 3-Methoxy-1-methylpyrazole-4-carboxamide High lipophilicity, kinase inhibition potential
CM907726 [1,2,4]Triazolo[4,3-a]pyrazine Ethoxy Benzyl carbamate Reduced solubility, steric hindrance
N-[(8-Hydroxy-triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-triazole-4-carboxamide [1,2,4]Triazolo[4,3-a]pyrazine Hydroxy 2-Phenyltriazole-4-carboxamide Enhanced polarity, hydrogen bonding
ω-(7-Aryl-8-oxo-triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic Acids [1,2,4]Triazolo[4,3-a]pyrazine Oxo Alkylcarboxylic acid/amide Improved solubility, ionic interactions
8-Amino-triazolo[4,3-a]pyrazin-3-one Derivatives [1,2,4]Triazolo[4,3-a]pyrazine Amino Ketone Adenosine receptor modulation
Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives Pyrrolo-triazolo-pyrazine Varied Cyclic amines/sulfonamides High selectivity, complex synthesis

Key Findings and Implications

  • Substituent Effects: Ethoxy groups (as in the target compound) balance lipophilicity and metabolic stability, whereas hydroxy or amino groups enhance polarity at the cost of membrane permeability.
  • Core Modifications : Fused-ring systems (e.g., pyrrolo-triazolo-pyrazines) improve target selectivity but complicate synthesis. Pyrazolo-pyridine cores offer alternative electronic profiles.
  • Pharmacological Potential: Antioxidant conjugates and carboxylic acid derivatives expand therapeutic applications beyond kinase inhibition, including cytoprotection and receptor modulation.

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₇N₇O₂
  • Molecular Weight : 315.33 g/mol

The compound features a triazolo-pyrazine core, which is known for its diverse biological activities. The ethoxy group enhances solubility and bioavailability, while the pyrazole moiety contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes or modulate receptor activity, leading to various therapeutic effects.

Therapeutic Applications

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant biological activities, including:

  • Anti-cancer Activity : These compounds have shown promise as dual inhibitors of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), critical targets in cancer therapy.
  • Anti-inflammatory Properties : Pyrazole derivatives are recognized for their anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Comparative Biological Activity Table

CompoundActivity TypeMechanismReference
This compoundAnti-cancerInhibition of c-Met and VEGFR-2
Pyrazole derivativesAnti-inflammatoryInhibition of TNF-α and IL-6
Various pyrazolesAntimicrobialDisruption of microbial cell function

Study on Anti-cancer Properties

A study investigated the anti-cancer properties of a related triazolo-pyrazine derivative. The compound exhibited significant cytotoxicity against various cancer cell lines through the inhibition of c-Met signaling pathways. This suggests potential for further development as an anti-cancer agent.

Study on Anti-inflammatory Effects

In another study focusing on pyrazole derivatives, a series of compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model. One derivative showed over 84% inhibition compared to standard drugs like diclofenac . This highlights the potential of pyrazole-based compounds in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodology :

  • Step 1 : Start with diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with NaH to form ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate .
  • Step 2 : Convert to ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate using hydrazine hydrate.
  • Step 3 : Cyclize with phosphorus oxychloride and carboxylic acids to form the triazolothiadiazole core .
  • Step 4 : Introduce the ethoxy group via nucleophilic substitution or coupling reactions.
  • Purification : Use HPLC (≥95% purity) and confirm structures via 1^1H NMR and IR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methods :

  • Chromatography : High-performance liquid chromatography (HPLC) with C18 columns (mobile phase: MeCN/H2_2O + 0.1% TFA) .
  • Spectroscopy :
  • 1^1H NMR (CDCl3_3 or DMSO-d6_6) to confirm substituent positions (e.g., ethoxy δ 1.2–1.4 ppm, pyrazole CH3_3 δ 3.8 ppm) .
  • IR for functional groups (e.g., C=O stretch ~1700 cm1^{-1}) .
  • Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C18_{18}H21_{21}N7_7O3_3 requires C 54.12%, H 5.30%, N 24.55%) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Assays :

  • Antifungal Activity : Test against Candida albicans via broth microdilution (MIC values; reference fluconazole) .
  • Enzyme Inhibition : Screen against 14α-demethylase (PDB: 3LD6) using molecular docking (AutoDock Vina) to predict binding affinities .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do substituents on the triazolo-pyrazine core influence biological activity?

  • Key Findings :

  • Electron-Withdrawing Groups (e.g., CF3_3) : Enhance metabolic stability and target binding (e.g., 3-trifluoromethyl derivatives show 10× lower MIC vs. C. albicans than methoxy analogs) .
  • Ethoxy vs. Methoxy : Ethoxy at position 8 improves solubility (logP reduction by 0.5 units) but may reduce blood-brain barrier penetration .
    • Design Strategy : Use Hammett σ constants to predict electronic effects and prioritize substituents (e.g., -OCH3_3: σ = 0.12; -CF3_3: σ = 0.54) .

Q. How can molecular docking resolve contradictions between in vitro and in silico activity data?

  • Case Study : A compound with high docking scores (-9.2 kcal/mol) but low antifungal activity may have poor membrane permeability.

  • Solution :

Perform logD measurements (e.g., shake-flask method) to assess hydrophobicity.

Validate docking with MD simulations (AMBER) to check binding stability over 100 ns .

Modify substituents (e.g., add polar groups) to balance permeability and target affinity .

Q. What strategies mitigate synthetic challenges in forming the triazolo-pyrazine scaffold?

  • Challenges : Low yields (<30%) during cyclization due to steric hindrance.
  • Optimization :

  • Reagent Choice : Use CDI (1,1'-carbonyldiimidazole) instead of POCl3_3 for milder conditions (DMF, 100°C, 24h) .
  • Solvent Effects : Switch from THF to DMF to improve solubility of intermediates .
  • Scalability : Implement flow chemistry for exothermic steps (e.g., diazomethane formation) to enhance safety and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.